N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt, also known as N-Methyl-D-glucamine dithiocarbamate, is a chemical compound that has garnered attention for its potential applications in various scientific fields. This compound is classified as a dithiocarbamate, which are known for their ability to form stable complexes with metal ions and their utility in biological and environmental chemistry.
Source: The compound is derived from N-methyl-D-glucamine, a sugar amine, through the reaction with dithiocarbamate precursors. It is commonly produced in laboratory settings for research purposes.
Classification: N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt belongs to the class of dithiocarbamates, which are characterized by the presence of the dithiocarbamate functional group (-N(R)CS2). These compounds are recognized for their versatility in forming metal complexes and their applications in various chemical reactions.
The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves several methods:
The molecular structure of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt can be described by its chemical formula , with a molecular weight of approximately 293.3 g/mol. The key features include:
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt participates in various chemical reactions:
The mechanism of action for N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt primarily revolves around its ability to chelate metal ions:
The compound's solubility and stability make it suitable for various applications in both laboratory and industrial settings.
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has several scientific uses:
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (MGD) represents a strategically engineered ligand optimized for nitric oxide (NO) detection in biological systems. Its molecular architecture integrates two critical components: a hydrophilic glucamine backbone and a reactive dithiocarbamate (DTC) group. The N-methyl-D-glucamine (NMDG) moiety provides exceptional water solubility due to its polyhydroxy structure, enabling physiological compatibility without organic cosolvents. This solubility is paramount for in situ NO trapping in aqueous media, as hydrophobic ligands form aggregates that reduce trapping efficiency [1] [6].
The DTC group serves as the NO coordination site, forming stable paramagnetic complexes with Fe²⁺ that are detectable via electron paramagnetic resonance (EPR) spectroscopy. Key design considerations include:
Comparative kinetic studies reveal MGD’s NO trapping efficiency relative to other ligands. When complexed with Fe²⁺ and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the Fe(MGD)₂-nitroxyl complex exhibits a NO trapping rate constant ratio (k₁/k₂) of 7.19 ± 0.25, significantly outperforming non-nitroxyl Fe(III)-DTC complexes [2]. This acceleration is attributed to the electron-donating glucamine group facilitating NO displacement of the nitroxyl ligand.
Table 1: Kinetic Parameters of Fe-DTC Complexes in NO Trapping
Ligand System | k₁/k₂ Ratio | Electron Influence |
---|---|---|
Fe-DTCS-nitroxyl (DTCS = N-(dithiocarboxy)sarcosine) | 29.8 ± 2.8 | Moderate donating |
Fe-MGD-nitroxyl | 7.19 ± 0.25 | Strong donating |
Fe-DTC (no nitroxyl) | 1.0 (reference) | Variable |
Synthesis of MGD proceeds via nucleophilic addition of carbon disulfide (CS₂) to N-methyl-D-glucamine under alkaline conditions. Critical optimization parameters include:
N-methyl-D-glucamine + CS₂ → [MGD-H]⁻ → MGD-Na⁺ (after Na⁺ exchange)
Dithiocarbamate stability is highly pH-dependent. MGD decomposes under acidic conditions (pH < 6) via protonation of the DTC group, releasing toxic CS₂. This constrains storage and application to neutral-to-alkaline buffers [6]. The electron-withdrawing sodium carboxylate group in MGD slightly stabilizes the DTC moiety compared to non-carboxylated analogs, but oxidative degradation remains a limitation.
Table 2: MGD Synthesis Optimization Parameters
Parameter | Optimal Range | Deviation Consequence |
---|---|---|
Reaction pH | 10–12 | <9: Reduced reactivity; >12: CS₂ hydrolysis |
Temperature | 0–5°C | >25°C: Increased side products |
Glucamine:CS₂ Molar Ratio | 1:1 | >1: CS₂ waste; <1: Glucamine residues |
Final pH (Stabilization) | 7.5–8.5 | <6: CS₂ liberation |
The Fe(MGD)₂ complex—the active NO-trapping species—suffers from inherent instability due to oxidation and dissociation. Key stabilization approaches include:
Pressure-dependent kinetic studies reveal large negative activation volumes (ΔV‡ = –45 to –26 cm³ mol⁻¹) for NO trapping by Fe(III)-MGD-nitroxyl complexes, indicating an associative mechanism where Fe–S bond formation precedes NO binding. This insight confirms that electronic saturation of the Fe center via excess MGD accelerates the trapping rate [2].
Table 3: Fe(MGD)₂ Stabilization Techniques and Efficacy
Strategy | Implementation | Effect on Complex Half-Life |
---|---|---|
MGD:Fe²⁺ = 5:1 ratio | Add 5-fold molar excess MGD to FeSO₄ | 3-fold increase (from 2 to 6 min) |
Anaerobic preparation | Dissolve reagents in deoxygenated buffers under N₂ | Prevents instantaneous oxidation |
Immediate use post-synthesis | Prepare complex <5 min before application | Bypasses O₂ degradation pathway |
pH buffering (7.4) | Use HEPES or phosphate buffers | Prevents acid-catalyzed decomposition |
Table 4: Key Identifiers for N-(Dithiocarboxy)-N-methyl-D-glucamine Sodium Salt
Identifier | Value |
---|---|
Systematic Name | N-(Dithiocarbamoyl)-N-methyl-D-glucamine sodium salt |
CAS Number | 91840-27-6 |
Synonyms | MGD sodium salt; N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt |
Molecular Formula | C₈H₁₆NNaO₅S₂ |
Molecular Weight | 293.34 g/mol |
Key Functional Groups | Dithiocarbamate, Sodium carboxylate, Hydroxyl groups |
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